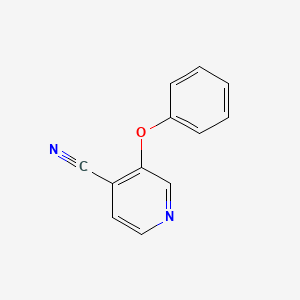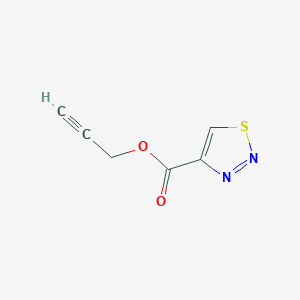
7-iodo-4-methyl-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-4-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They are known to inhibit the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes in the normal functioning of the target enzymes . This interaction could potentially inhibit the enzymatic activity, thereby exerting its therapeutic effects .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the cell wall biosynthesis ofMycobacterium tuberculosis by inhibiting the DprE1 enzyme . This inhibition disrupts the normal functioning of the bacteria, leading to its death .
Result of Action
Benzothiazole derivatives are known to exhibit anti-tubercular activity . They inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis . This disruption leads to the death of the bacteria .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-iodo-4-methyl-1,3-benzothiazol-2-amine typically involves the cyclization of 2-aminothiophenols with appropriate halogenated reagents. One common method is the reaction of 2-aminothiophenol with iodine and a methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 7-Iodo-4-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azido-4-methyl-1,3-benzothiazol-2-amine.
Aplicaciones Científicas De Investigación
7-Iodo-4-methyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
- 4-Iodo-1,3-benzothiazol-2-amine
- 7-Bromo-4-methyl-1,3-benzothiazol-2-amine
- 4-Methyl-1,3-benzothiazol-2-amine
Comparison: Compared to its analogs, 7-iodo-4-methyl-1,3-benzothiazol-2-amine exhibits unique properties due to the presence of both the iodine atom and the methyl group. These substituents enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
7-iodo-4-methyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIQTXXCJVMXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)I)SC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)









![1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6431996.png)



